(2-Iodo-1-isocyanatopropan-2-yl)benzene

Description

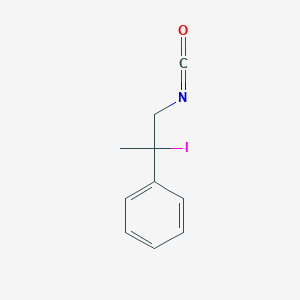

"(2-Iodo-1-isocyanatopropan-2-yl)benzene" is a halogenated aromatic compound featuring a benzene ring substituted with a branched propane chain. The propane moiety contains an isocyanate (-NCO) group at the 1-position and an iodine atom at the 2-position, resulting in a structure that combines electrophilic (iodine) and highly reactive (isocyanate) functionalities. This compound is likely utilized in organic synthesis, particularly in cross-coupling reactions or polymer chemistry, where the isocyanate group enables urethane or urea bond formation.

Properties

CAS No. |

89877-34-9 |

|---|---|

Molecular Formula |

C10H10INO |

Molecular Weight |

287.10 g/mol |

IUPAC Name |

(2-iodo-1-isocyanatopropan-2-yl)benzene |

InChI |

InChI=1S/C10H10INO/c1-10(11,7-12-8-13)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

OZHKFETWLHZPBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN=C=O)(C1=CC=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-1-isocyanatopropan-2-yl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and bases to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-1-isocyanatopropan-2-yl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Iodo-1-isocyanatopropan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Iodo-1-isocyanatopropan-2-yl)benzene involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, forming covalent bonds with proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique reactivity arises from the interplay between its iodine substituent and isocyanate group. Below is a comparative analysis with structurally or functionally related benzene derivatives:

Table 1: Key Properties of "(2-Iodo-1-isocyanatopropan-2-yl)benzene" and Comparable Compounds

*Hypothetical values inferred from structural analysis due to lack of direct evidence.

Reactivity and Stability

- Iodine Substituent : The iodine atom in "this compound" enhances electrophilicity at the aromatic ring, similar to 2-iodotoluene. However, its steric bulk (due to the propane branch) may hinder某些 reactions compared to simpler iodoarenes .

- Isocyanate Group : The -NCO group’s reactivity parallels phenyl isocyanate, enabling nucleophilic additions (e.g., with amines or alcohols). However, the branched propane chain may reduce volatility and increase steric hindrance, slowing reaction kinetics .

Research Findings and Limitations

- Gaps in Evidence : Direct experimental data for "this compound" (e.g., spectroscopic characterization, reaction yields) are absent in the provided sources. Comparisons rely on structural analogs like phenyl isocyanate and iodo-substituted benzenes .

- Potential Applications: Hypothetical applications include: Pharmaceuticals: As a building block for iodinated bioactive molecules. Materials Science: As a monomer for polyurethanes with halogenated side chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.